molecular formula C9H14FN3 B8329400 2-Amino-6-(t-butylamino)-5-fluoropyridine

2-Amino-6-(t-butylamino)-5-fluoropyridine

Cat. No.: B8329400
M. Wt: 183.23 g/mol
InChI Key: AYGUFALOIKVSIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(t-butylamino)-5-fluoropyridine is a useful research compound. Its molecular formula is C9H14FN3 and its molecular weight is 183.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C9H14FN3

Molecular Weight

183.23 g/mol

IUPAC Name

2-N-tert-butyl-3-fluoropyridine-2,6-diamine

InChI

InChI=1S/C9H14FN3/c1-9(2,3)13-8-6(10)4-5-7(11)12-8/h4-5H,1-3H3,(H3,11,12,13)

InChI Key

AYGUFALOIKVSIX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)NC1=C(C=CC(=N1)N)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a mixed solution of 18 ml methanol and 1.4 g concentrated hydrochloric acid were added 3.1 g of 20 2-benzylamino-6-(t-butylamino)-3-chloro-5-fluoropyridine together with 0.33 g of 10% palladium on carbon, and the mixture was hydrogenated at 30° C. for 1 hour. The catalyst was separated by filtration, and the solvent and the like were distilled off under reduced pressure. To the residue was added 50 ml of chloroform, and the mixture was washed with 10 ml of 6% aqueous solution of sodium hydroxide, and the chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to column chromatography (silica gel, 40 g; eluent: chloroform:n-hexane, 3:1 and then 1:1) to obtain 1.35 g of 2-amino-6-(t-butylamino)-3-chloro-5-fluoropyridine as a pale brown oil, and 0.32 g of 2-amino-6-(t-butylamino)-5-fluoropyridine as a brown oil.
Quantity
1.4 g
Type
reactant
Reaction Step One
[Compound]
Name
20
Quantity
3.1 g
Type
reactant
Reaction Step One
Name
2-benzylamino-6-(t-butylamino)-3-chloro-5-fluoropyridine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixed solution of 18 ml methanol and 1.4 g concentrated hydrochloric acid were added 3.1 g of 2-benzylamino-6-(t-butylamino)-3-chloro-5-fluoropyridine together with 0.33 g of 10% palladium on carbon, and the mixture was hydrogenated at 30° C. for 1 hour. The catalyst was separated by filtration, and the solvent and the like were distilled off under reduced pressure. To the residue was added 50 ml of chloroform, and the mixture was washed with 10 ml of 6% aqueous solution of sodium hydroxide, and the chloroform layer was dried over anhydrous magnesium sulfate and concentrated under reduced pressure. The residue was subjected to column chromatography (silica gel, 40 g; eluent: chloroform:n-hexane, 3:1 and then 1:1) to obtain 1.35 g of 2-amino-6-(t-butylamino)-3-chloro-5-fluoropyridine as a pale brown oil, and 0.32 g of 2-amino-6-(t-butylamino)-5-fluoropyridine as a brown oil.
Quantity
1.4 g
Type
reactant
Reaction Step One
Name
2-benzylamino-6-(t-butylamino)-3-chloro-5-fluoropyridine
Quantity
3.1 g
Type
reactant
Reaction Step One
Quantity
0.33 g
Type
catalyst
Reaction Step One

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